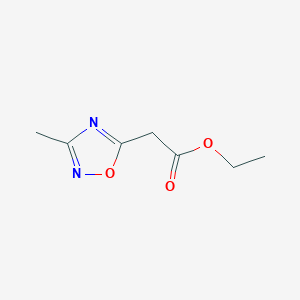

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate

Description

Propriétés

IUPAC Name |

ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-8-5(2)9-12-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHMWBAJEQAUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Structural Characteristics

The compound features a 1,2,4-oxadiazole ring system, which is known for its diverse biological activities. The presence of an ester group (ethyl acetate) enhances its reactivity and potential interactions with biological targets. The oxadiazole moiety is particularly notable for its role in modulating enzyme activity and influencing various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole ring. This compound has shown significant activity against a range of pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Moderate |

| Candida albicans | 32 | Moderate |

| Enterococcus faecalis | 4 | Strong |

The compound exhibited selective activity against Gram-positive bacteria while showing less efficacy against Gram-negative strains. This selectivity may be attributed to differences in cell wall structure and permeability.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. This compound was tested on various cell lines to determine its effects on cell viability.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| L929 | 100 | 85 |

| HepG2 | 50 | 90 |

| A549 | 200 | 70 |

The results indicated that the compound did not significantly affect normal cell lines at lower concentrations but showed reduced viability at higher doses. This suggests a need for further investigation into the dose-dependent effects and mechanisms of action.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial metabolism or cellular signaling pathways.

Case Studies and Research Findings

Several case studies have documented the biological activity of similar oxadiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that related oxadiazole compounds exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting their potential as novel antimicrobial agents .

- Cytotoxic Profiles : In another investigation, derivatives were shown to selectively induce apoptosis in cancer cell lines while sparing normal cells, suggesting a targeted therapeutic approach .

- Pharmacokinetics : Research into the pharmacokinetic profiles of oxadiazole derivatives indicates favorable absorption and distribution characteristics, making them suitable candidates for further drug development .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate serves as a precursor for synthesizing pharmaceutical agents. Its derivatives have shown potential in treating various bacterial and fungal infections. For instance:

- Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have demonstrated their efficacy against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium .

- Anticancer Properties : The compound has also been investigated for its anticancer activities. Some derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving enzyme modulation .

Biological Studies

The compound is utilized in biological research to explore its interactions with various biological targets:

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For example, its interaction with enzymes involved in bacterial metabolism can lead to the development of new antibacterial agents .

- Receptor Interaction : The oxadiazole ring can engage in hydrogen bonding and hydrophobic interactions with receptors, making it a valuable tool for studying receptor-ligand interactions .

Material Science

In materials science, this compound is explored for its potential use in developing new materials with unique electronic and optical properties:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance their properties or introduce new functionalities, such as increased thermal stability or improved electrical conductivity.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in PMC highlighted the effectiveness of modified oxadiazole compounds against multidrug-resistant Enterococcus faecium. The lead compound demonstrated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics while exhibiting rapid bactericidal activity .

Case Study 2: Anticancer Activity

Research conducted on derivatives of this compound indicated significant anticancer activity against various cancer cell lines. The mechanism involved modulation of specific signaling pathways crucial for cancer cell survival .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues of Ethyl 2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Acetate

Physicochemical and Stability Comparisons

- Phenyl-substituted analogues (e.g., Compound 39) exhibit higher lipophilicity (logP ~2.5) compared to the parent compound (logP ~1.8), influencing membrane permeability .

- Benzaldehyde derivatives (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) have lower thermal stability (mp 66–68°C) due to the reactive aldehyde group, whereas the ethyl acetate analogue is more stable .

- Amine-functionalized derivatives (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride) show enhanced water solubility, facilitating formulation for CNS applications .

Méthodes De Préparation

Cyclization of Hydrazide Precursors with Acid Anhydrides

One of the most established routes to synthesize ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate involves the cyclodehydration of hydrazide intermediates using acid anhydrides such as acetic anhydride or propionic anhydride.

Synthesis of Hydrazide Intermediate : The precursor hydrazide is typically prepared by hydrazinolysis of an ethyl ester derivative. For example, the ethyl ester of a suitable substituted acetic acid is refluxed with hydrazine hydrate in ethanol to yield the corresponding hydrazide.

Cyclization to Oxadiazole Ring : Heating the hydrazide with acetic anhydride under reflux conditions (around 6 hours) induces cyclization and dehydration, forming the 1,2,4-oxadiazole ring. The choice of acid anhydride controls the alkyl substituent on the oxadiazole ring; acetic anhydride yields a methyl substituent, while propionic anhydride can introduce an ethyl substituent.

Work-up and Purification : After the reaction, the mixture is poured into ice-cold water to precipitate the product, which is then filtered, washed, dried, and recrystallized from ethanol to obtain pure this compound.

This method is well-documented in the synthesis of related oxadiazole derivatives, demonstrating good yields and straightforward purification steps (see Table 1 for reaction conditions and yields).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrazide formation | Ethyl ester + hydrazine hydrate, reflux 6h | Hydrazide intermediate |

| Cyclization | Hydrazide + acetic anhydride, reflux 6h | 1,2,4-oxadiazole ring formation |

| Work-up | Ice water precipitation, filtration | Pure oxadiazole derivative |

Microwave-Assisted Cyclization on Solid Support

A novel and efficient approach involves microwave irradiation to accelerate the cyclization process on solid supports such as silica gel.

Procedure : The hydrazide intermediate is mixed with acid anhydride and placed on silica gel, then irradiated in a domestic microwave oven at moderate power (50%) for a short time (typically 6 minutes).

Advantages : This method significantly reduces reaction time compared to conventional reflux methods and improves product purity by minimizing side reactions.

Post-Reaction Processing : The irradiated mixture is cooled, treated with ethyl acetate, and filtered to remove insoluble materials. Thin-layer chromatography confirms the formation of the oxadiazole product.

This microwave-assisted synthesis has been reported to yield 1,2,4-oxadiazole derivatives efficiently and is adaptable for various substituted analogs.

Iron(III) Nitrate-Mediated Cyclization from Nitrile and Ketone Precursors

Another synthetic strategy involves the reaction of nitriles with ketones in the presence of iron(III) nitrate as a catalyst to form 1,2,4-oxadiazole derivatives.

Reaction Setup : A mixture of acetonitrile and an appropriate ketone (e.g., acetophenone) is reacted with iron(III) nitrate at elevated temperature (80°C) for extended periods (18 hours).

Mechanism : Iron(III) nitrate facilitates oxidative cyclization leading to the formation of the 1,2,4-oxadiazole ring.

Isolation : The reaction mixture is filtered, extracted with ethyl acetate, washed sequentially with sodium bicarbonate, sodium chloride solutions, and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by silica gel chromatography yields the oxadiazole product as an oil or solid.

While this method is more commonly applied to aryl-substituted oxadiazoles, it demonstrates the versatility of oxidative cyclization in heterocycle synthesis.

Multi-Step Synthetic Routes Involving Acyl Chlorides and Hydrazides

More complex synthetic routes involve the preparation of acyl chlorides from aryl acrylic acids, followed by coupling with hydrazides and subsequent cyclization.

Formation of Acyl Chlorides : Acrylic acids are treated with oxalyl chloride at room temperature to form reactive acyl chlorides.

Coupling and Cyclization : These acyl chlorides react with hydrazides in anhydrous conditions to form intermediates, which upon heating and treatment with dehydrating agents yield the oxadiazole ring.

Purification : Due to the chemical instability of some intermediates, purification is often performed immediately after synthesis using chromatographic techniques.

Summary Table of Preparation Methods

| Method No. | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Hydrazide formation + cyclization | Hydrazine hydrate, acetic anhydride, reflux | Simple, good yield, easy purification | Longer reaction time (6h reflux) |

| 2 | Microwave-assisted cyclization | Silica gel, acid anhydride, microwave (6 min) | Rapid, energy-efficient, cleaner | Requires microwave setup |

| 3 | Iron(III) nitrate-mediated cyclization | Acetonitrile, ketone, Fe(NO3)3, 80°C, 18h | Catalyst-driven, oxidative method | Longer reaction time, limited scope |

| 4 | Acyl chloride coupling + cyclization | Oxalyl chloride, hydrazides, anhydrous conditions | Versatile for diverse derivatives | Multi-step, sensitive intermediates |

Research Findings and Notes

The hydrazide-acid anhydride cyclization remains the most widely used and reliable method for synthesizing this compound due to its straightforward procedure and reproducibility.

Microwave-assisted synthesis offers a contemporary alternative that significantly reduces reaction times and improves throughput, especially valuable in medicinal chemistry for rapid analog generation.

Iron(III) nitrate-mediated oxidative cyclization provides a unique catalytic approach but is less commonly applied to ethyl-substituted oxadiazoles and may require optimization for specific substrates.

Multi-step acyl chloride routes enable the synthesis of structurally complex derivatives but involve more elaborate reaction setups and handling of moisture-sensitive reagents.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.